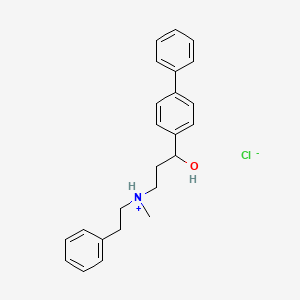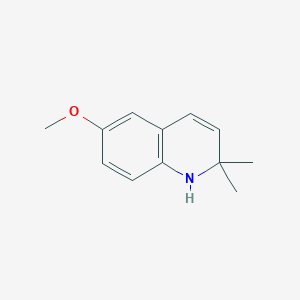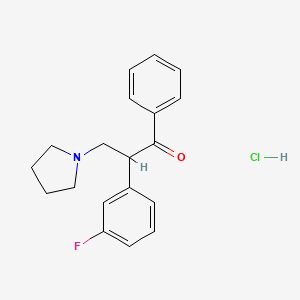
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of m-fluorobenzaldehyde with pyrrolidine and propiophenone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including potential stimulant properties.
Medicine: Explored for potential therapeutic uses, although safety and efficacy need thorough evaluation.
Mechanism of Action
The mechanism of action of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and resulting in stimulant effects.
Comparison with Similar Compounds
Similar Compounds
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone: Without the hydrochloride salt form.
3,4-Methylenedioxypyrovalerone (MDPV): Another substituted cathinone with stimulant properties.
Mephedrone: A well-known substituted cathinone with similar effects.
Uniqueness
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific substitution pattern and the presence of the m-fluorophenyl group, which may influence its pharmacological properties and reactivity compared to other substituted cathinones.
Properties
CAS No. |
40281-24-1 |
|---|---|
Molecular Formula |
C19H21ClFNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO.ClH/c20-17-10-6-9-16(13-17)18(14-21-11-4-5-12-21)19(22)15-7-2-1-3-8-15;/h1-3,6-10,13,18H,4-5,11-12,14H2;1H |
InChI Key |
LYMCPICMHHGLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


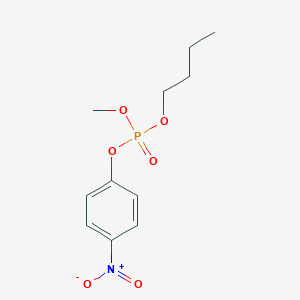
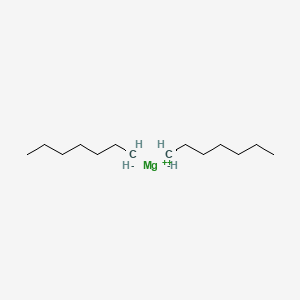
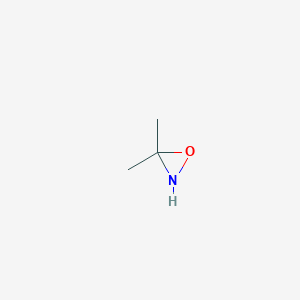

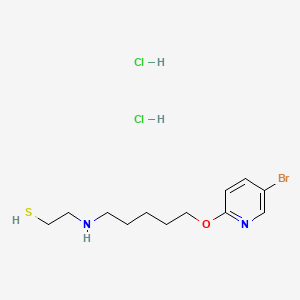


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
